7-Chloro Substituent Confers Critical Antibacterial Potency: Class-Level SAR Evidence from MRSA Studies
Note: Direct head-to-head antibacterial data for 7-Chloro-2-(p-tolyl)quinazolin-4(1H)-one (CAS 90362-97-3) versus its closest analogs were not identified in publicly available literature. The strongest available evidence is class-level SAR data from a closely related 2-(amino)quinazolin-4(3H)-one series [1]. In this study, the 7-chloro-substituted derivative (compound 6l) displayed MIC₅₀ values of 1.0 µM (ATCC25923) and 0.6 µM (JE2 MRSA strain), while the 7-methoxy analog (6d) and the 7-morpholino analog (6b) exhibited no activity (MIC₅₀ >100 µM). The unsubstituted parent core (6j, no 7-position substituent) showed MIC₅₀ values of 5.9 µM (ATCC25923) and 1.9 µM (JE2), representing a 3.2–5.9× potency loss relative to the 7-chloro derivative. These findings establish that the 7-chloro substituent is a key potency determinant in the quinazolin-4-one antibacterial pharmacophore, with the 7-Cl position yielding 3–170× superior activity compared to alternative 7-position substituents. The p-tolyl group at the 2-position of the target compound may further modulate this profile through electronic and lipophilic effects distinct from the aniline-based 2-substituents tested in the cited study, though direct comparative data are lacking . This limitation should be explicitly acknowledged in procurement decisions.
| Evidence Dimension | Antibacterial potency (MIC₅₀) against S. aureus |
|---|---|
| Target Compound Data | 7-Chloro analog (compound 6l): MIC₅₀ = 1.0 µM (ATCC25923); 0.6 µM (JE2 MRSA) |
| Comparator Or Baseline | 7-OCH₃ analog (6d): MIC₅₀ >100 µM; 7-morpholino (6b): >100 µM; 7-H (6j): 5.9 µM (ATCC25923), 1.9 µM (JE2); 7-NO₂ (6e): 3.0 µM, 1.6 µM; 7-CF₃ (6k): 1.3 µM, 0.3 µM |
| Quantified Difference | 7-Cl vs. 7-H: 3.2–5.9× superior; 7-Cl vs. 7-OCH₃: >100× superior (estimated lower bound); 7-Cl vs. 7-CF₃: comparable potency, but 7-Cl shows superior selectivity index (IC₅₀ HepG2/MIC₅₀ JE2 = 101.3 vs. 39.0 for 7-CF₃) |
| Conditions | Broth microdilution assay; S. aureus ATCC25923 (MSSA) and USA300 JE2 (MRSA); 2-position fixed as 3,5-dichloroaniline in the comparator series |
Why This Matters
For antibacterial screening programs, the 7-chloro substituent is non-negotiable for achieving sub-micromolar potency against MRSA; procurement of the non-chlorinated analog or 7-methoxy variant would yield inactive compounds, wasting screening resources.
- [1] Kumar, S. et al. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics 2025, 14(10), 967. Table 1; Section 2.2. View Source
